

Unveiling the Selectivity of VEGFR-IN-1: A Comparative Analysis Against the Kinome

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Compound of Interest		
Compound Name:	VEGFR-IN-1	
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For researchers and drug development professionals navigating the complex landscape of kinase inhibitors, understanding the precise selectivity of a compound is paramount. This guide provides a detailed cross-reactivity profile of **VEGFR-IN-1**, a representative vascular endothelial growth factor receptor (VEGFR) inhibitor, against a broad panel of kinases. By presenting quantitative data, detailed experimental methodologies, and clear visual representations of the relevant signaling pathway, this document serves as a crucial resource for assessing the compound's potential for both on-target efficacy and off-target effects.

Kinase Inhibition Profile of VEGFR-IN-1 (Rivoceranib)

The following table summarizes the inhibitory activity of Rivoceranib, a potent and selective VEGFR2 inhibitor often used as a reference compound, against a panel of 270 kinases. The data, derived from a comprehensive biochemical analysis, showcases its high affinity for VEGFR2 and limited off-target activity at concentrations significantly higher than its IC50 for the primary target.[1]



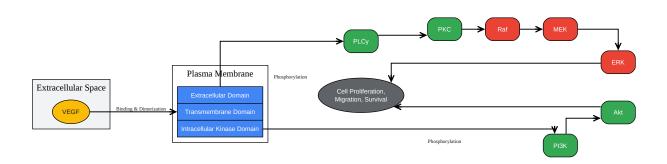
Target Kinase	IC50 (nM)	Percent Inhibition at 160 nM	Percent Inhibition at 1600 nM
VEGFR2 (KDR)	16	96.1%	100.8%
VEGFR1 (FLT1)	-	93.3%	99.5%
VEGFR3 (FLT4)	-	92.9%	99.3%
RET	-	71.7%	97.9%
PDGFRβ	-	62.1%	94.8%
KIT	-	47.3%	92.6%
LYN	-	54.7%	-
(summary of other kinases with significant inhibition)	-	-	-
263 other kinases	-	<50%	<50%

Note: The table presents a selection of kinases with significant inhibition. The full study assessed a panel of 270 kinases. A hyphen (-) indicates that the specific data point was not provided in the primary reference.

VEGFR Signaling Pathway

The diagram below illustrates the signaling cascade initiated by the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR2. This pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression.





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VEGFR2 signaling cascade.

Experimental Protocols

The determination of the kinase inhibition profile of Rivoceranib was conducted using a combination of biochemical assays. The primary methods employed were the Immobilized Metal Ion Affinity Particle (IMAP) assays and off-chip Mobility Shift Assays (MSA).[1]

Off-Chip Mobility Shift Assay (MSA) for VEGFR2 Kinase Activity

This assay quantitatively measures the phosphorylation of a peptide substrate by monitoring changes in its electrophoretic mobility.

Materials:

- Recombinant human VEGFR2 cytoplasmic domain
- Peptide substrate
- ATP (Adenosine triphosphate)
- Rivoceranib (or other test compounds) dissolved in 100% DMSO



- Assay Buffer
- Kinase Reaction Buffer
- Stop Solution
- Microfluidic capillary electrophoresis instrument

Procedure:

- Compound Preparation: A 10-point dilution series of Rivoceranib was prepared in 100% DMSO. These solutions were then further diluted with the assay buffer to achieve the final desired concentrations.
- Kinase Reaction:
 - The kinase reaction was initiated by mixing the recombinant VEGFR2 enzyme with the peptide substrate and the test compound (Rivoceranib) in the kinase reaction buffer.
 - The final ATP concentration in the reaction was 75 μM, which is equivalent to the Km,ATP of the recombinant VEGFR2 enzyme.[1]
 - The reaction was allowed to proceed for a defined period at a controlled temperature to allow for substrate phosphorylation.
- Reaction Termination: The kinase reaction was stopped by the addition of a stop solution.
- · Mobility Shift Analysis:
 - The reaction mixture was then introduced into a microfluidic capillary electrophoresis instrument.
 - An electric field was applied, causing the phosphorylated and non-phosphorylated peptide substrates to separate based on their charge and size differences.
 - The amount of phosphorylated product was quantified by measuring the peak heights of the separated peptides.



• Data Analysis:

- The percentage of kinase inhibition was calculated by comparing the amount of phosphorylated product in the presence of the inhibitor to the control (vehicle-treated) reaction.
- IC50 values were determined by fitting the dose-response data to a sigmoidal curve.

Kinase Panel Screening

To assess the broader selectivity, Rivoceranib was tested against a panel of 270 kinases at two fixed concentrations (160 nM and 1600 nM).[1] The assays for the kinase panel were performed using either the IMAP or MSA method, depending on the specific kinase and substrate pair. The general principle for these assays is similar to the MSA described above, involving a kinase reaction followed by quantification of substrate phosphorylation. The percentage of residual kinase activity was determined for each kinase in the presence of the inhibitor.

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References

- 1. Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor PMC [pmc.ncbi.nlm.nih.gov]
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